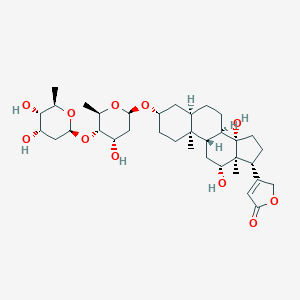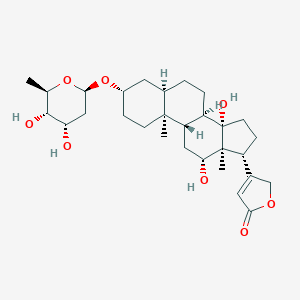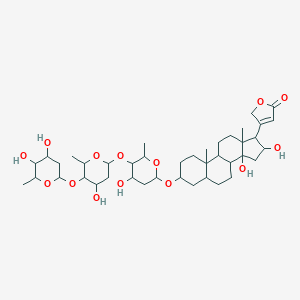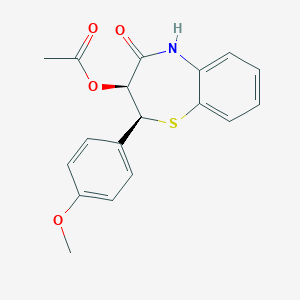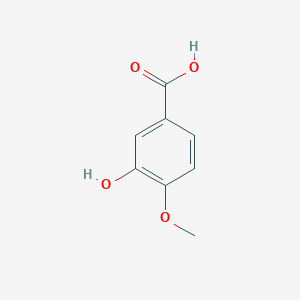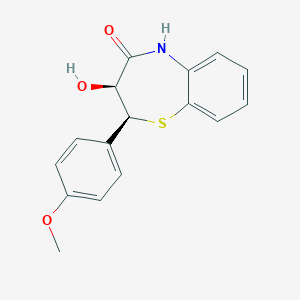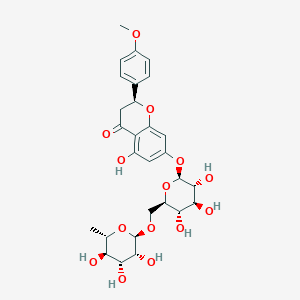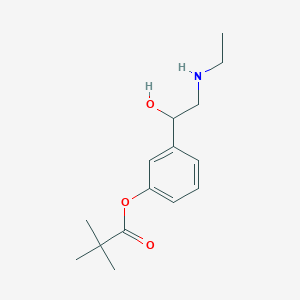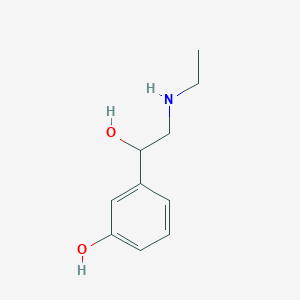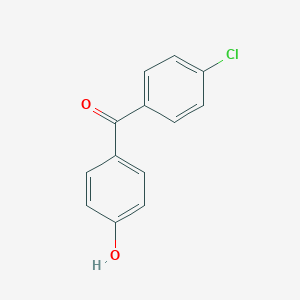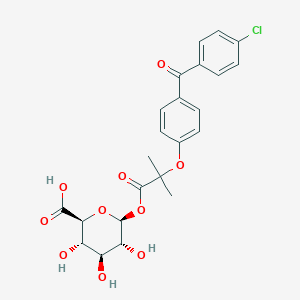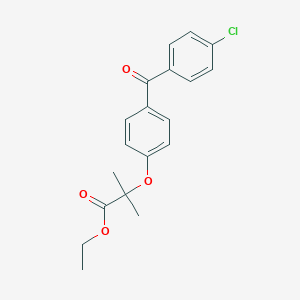
2-(4-(4-clorobenzoil)fenoxi)-2-metilpropanoato de etilo
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fenofibric acid ethyl ester is used extensively in scientific research, particularly in the fields of:
Chemistry: As a reference standard for analytical development and method validation.
Biology: Studying its effects on lipid metabolism and its potential role in cardiovascular health.
Medicine: Investigating its use as an impurity standard in the development of fenofibrate-related drugs.
Industry: Quality control and stability testing in pharmaceutical manufacturing.
Mecanismo De Acción
Target of Action
The primary target of Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, also known as Fenofibrate, is the liver cholesterol homeostasis . This system plays a central role in controlling circulating cholesterol levels and in the development of atherosclerosis .
Mode of Action
Fenofibrate interacts with its targets by inhibiting cholesterol synthesis and esterification . The key interrelated events are liver uptake of cholesterol by the LDL receptors, the endogenous biosynthesis of cholesterol, its transformation and elimination as bile acids, and its storage in the form of cholesteryl ester by the action of acyl coenzyme A cholesterol acyltransferase (ACAT) .
Biochemical Pathways
The compound affects the metabolic pathways of cholesterol synthesis and esterification . Investigations were carried out on these two metabolic pathways using fenofibrate .
Pharmacokinetics
The compound, administered by the oral route, is readily and entirely transformed into fenofibric acid (LF 153) which in turn can be partially metabolized in a reduced derivative, LF 433
Result of Action
The potent cholesterol-lowering effect has been demonstrated with fenofibrate . Inhibition of cholesterol synthesis and esterification have been proven successful in the control of hypercholesterolemia and its consequences .
Métodos De Preparación
The synthesis of Fenofibric acid ethyl ester involves several steps. One common method includes the esterification of 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid with ethanol in the presence of a catalyst . The reaction conditions typically involve refluxing the mixture under an inert atmosphere to ensure complete conversion to the ester . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Fenofibric acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Fenofibric acid ethyl ester is similar to other compounds in the fenofibrate family, such as:
Fenofibric acid: The active metabolite of fenofibrate, which has similar lipid-lowering effects.
Bezafibrate: Another fibrate drug used to lower lipid levels, but with a different chemical structure.
Clofibrate: An older fibrate drug with similar lipid-lowering properties but different pharmacokinetics.
The uniqueness of Fenofibric acid ethyl ester lies in its specific structure, which makes it a valuable reference standard for fenofibrate-related research and quality control .
Propiedades
IUPAC Name |
ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO4/c1-4-23-18(22)19(2,3)24-16-11-7-14(8-12-16)17(21)13-5-9-15(20)10-6-13/h5-12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAROHEJQMZXNDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962166 | |
| Record name | Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42019-08-9 | |
| Record name | Propanoic acid, 2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042019089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the benzene rings in Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate?
A1: The abstract states that the dihedral angle between the mean planes of the benzene rings in Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate is 126.8° []. This indicates a non-planar conformation where the two benzene rings are significantly twisted relative to each other.
Q2: What types of intermolecular interactions are present in the crystal structure of Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate?
A2: The abstract mentions the presence of weak C—H⋯O interactions in the crystal structure of Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate []. These interactions likely contribute to the overall packing arrangement of the molecules within the crystal lattice.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


